4-(Dimethylamino)butanoic acid 4-(Dimethylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 693-11-8
VCID: VC1710362
InChI: InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
SMILES: CN(C)CCCC(=O)O
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

4-(Dimethylamino)butanoic acid

CAS No.: 693-11-8

Cat. No.: VC1710362

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)butanoic acid - 693-11-8

Specification

CAS No. 693-11-8
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 4-(dimethylamino)butanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Standard InChI Key OXOWTLDONRGYOT-UHFFFAOYSA-N
SMILES CN(C)CCCC(=O)O
Canonical SMILES CN(C)CCCC(=O)O

Introduction

Basic Information and Structure

4-(Dimethylamino)butanoic acid has the molecular formula C6H13NO2 and a molecular weight of 131.173 g/mol . The compound features a butanoic acid backbone with a dimethylamino group attached to the fourth carbon atom, creating a structure with both acidic and basic functionalities. This dual functionality contributes to its versatility in chemical reactions and applications.

The canonical SMILES representation is CN(C)CCCC(=O)O, while its InChI key is OXOWTLDONRGYOT-UHFFFAOYSA-N . The compound is identified by CAS number 693-11-8 in chemical databases and literature .

Physical and Chemical Properties

4-(Dimethylamino)butanoic acid possesses distinct physical and chemical characteristics that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-(Dimethylamino)butanoic acid

PropertyValueReference
Molecular Weight131.173 g/mol
Density1.0±0.1 g/cm³
Melting Point99-106 °C / 102-104 °C
Boiling Point219.0±23.0 °C at 760 mmHg / 145-150 °C
Flash Point86.3±22.6 °C
LogP0.09
pKa4.36±0.10 (Predicted)
Exact Mass131.094635
PSA40.54000
Index of Refraction1.455
Vapor Pressure0.0±0.9 mmHg at 25°C

The compound is characterized by a relatively high melting point ranging from 99-106°C, indicating strong intermolecular forces in its solid state . Its moderate LogP value of 0.09 suggests a balance between hydrophilic and hydrophobic properties, potentially contributing to its versatility in various solvent systems .

Synthesis Methods

4-(Dimethylamino)butanoic acid can be synthesized through various chemical routes, with most methods involving the reaction of butanoic acid derivatives with dimethylamine. The synthetic pathways typically proceed under controlled conditions to ensure high yields and purity.

A common synthesis approach involves the following general steps:

  • Selection of an appropriate butanoic acid derivative as the starting material

  • Reaction with dimethylamine under controlled conditions

  • Purification of the resulting 4-(dimethylamino)butanoic acid

The hydrochloride salt of this compound, which has the CAS number 69954-66-1, is often prepared by introducing hydrochloric acid to the free base form. This conversion to the salt form can improve stability and solubility characteristics for certain applications.

Derivatives and Related Compounds

Several derivatives and related compounds of 4-(dimethylamino)butanoic acid have been identified and studied for various applications. These include the hydrochloride salt, methyl ester, and hydroxylated variants.

Table 2: Key Derivatives of 4-(Dimethylamino)butanoic acid

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
4-(Dimethylamino)butanoic acid693-11-8C6H13NO2131.17
4-(Dimethylamino)butanoic acid hydrochloride69954-66-1C6H14ClNO2167.63
Methyl 4-(dimethylamino)butanoate22041-22-1C7H15NO2145.20
4-(Dimethylamino)-3-hydroxybutanoic acid3688-46-8C6H13NO3147.17

The hydrochloride salt form is particularly important in pharmaceutical applications, as it often exhibits improved stability and solubility compared to the free base . This salt has been used as an intermediate in peptide synthesis and pharmaceutical development.

Applications in Research and Industry

4-(Dimethylamino)butanoic acid has found applications across various fields, particularly in organic synthesis, pharmaceutical research, and analytical chemistry.

Building Block in Organic Synthesis

As a bifunctional molecule with both amino and carboxylic acid groups, 4-(dimethylamino)butanoic acid serves as a versatile building block in organic synthesis. Its functional groups can undergo various transformations including esterification, amidation, and alkylation reactions, making it valuable in the creation of more complex molecules.

Analytical Applications

One of the most notable applications of 4-(dimethylamino)butanoic acid is in analytical chemistry, specifically for electrochemiluminescence (ECL) detection of biological substances . Research has shown that DMBA labeling combined with gold nanoparticle amplification enhances the sensitivity of ECL determination of biological substances such as bovine serum albumin (BSA) and immunoglobulin G (IgG) .

Recent Research Findings

Recent research has explored the analytical applications of 4-(dimethylamino)butanoic acid, particularly in the field of electrochemiluminescence. A significant study demonstrated that DMBA labeling, when combined with gold nanoparticle amplification, could substantially improve the detection of biological substances .

Electrochemiluminescence Detection Enhancement

In the study published in Analytical Chemistry, researchers developed a novel approach using DMBA (an analogue of tripropylamine) for tagging biological substances . The researchers found that:

  • ECL signals related to the content of analytes were generated when DMBA-tagged analytes contacted tris(2,2'-bipyridine)ruthenium (Ru(bpy)₃²⁺) solution under applied potential

  • Gold nanoparticle amplification significantly enhanced sensitivity

  • For BSA detection, a 10-fold sensitivity enhancement was achieved

  • For IgG detection, a 6-fold sensitivity enhancement was observed

The detection range for BSA was 1-80 μg/mL and for IgG was 5-100 μg/mL, with relative standard deviations of 8.4% and 10.2%, respectively . This research highlighted the advantages of DMBA labeling over traditional Ru(bpy)₃²⁺ labeling, particularly in terms of biocompatibility and cost-effectiveness.

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